molecular formula C18H16Cl2N4Pt B143109 Bis(6-aminoquinoline)dichloroplatinum(II) CAS No. 134901-21-6

Bis(6-aminoquinoline)dichloroplatinum(II)

Cat. No.: B143109
CAS No.: 134901-21-6
M. Wt: 554.3 g/mol
InChI Key: DFPIQXLSXXLOSX-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(6-aminoquinoline)dichloroplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with 6-aminoquinoline in an appropriate solvent . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods: While specific industrial production methods for bis(6-aminoquinoline)dichloroplatinum(II) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(6-aminoquinoline)dichloroplatinum(II) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include thiourea and other nucleophiles.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products:

    Substitution Reactions: The major products are typically new platinum complexes with different ligands.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.

Mechanism of Action

The mechanism by which bis(6-aminoquinoline)dichloroplatinum(II) exerts its effects involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of biological processes, such as DNA replication and protein function . This mechanism is similar to that of other platinum-based drugs, such as cisplatin.

Comparison with Similar Compounds

Uniqueness: Bis(6-aminoquinoline)dichloroplatinum(II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

platinum(2+);quinolin-6-amine;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H8N2.2ClH.Pt/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;;;/h2*1-6H,10H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPIQXLSXXLOSX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)N=C1.C1=CC2=C(C=CC(=C2)N)N=C1.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928812
Record name Platinum(2+) chloride--quinolin-6-amine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134901-21-6
Record name Bis(6-aminoquinoline)dichloroplatinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134901216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--quinolin-6-amine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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